molecular formula C12H6ClF4NO2 B1469767 Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1384264-64-5

Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B1469767
CAS No.: 1384264-64-5
M. Wt: 307.63 g/mol
InChI Key: ZOKUQCDVBNMBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate (CAS: 1384264-64-5) is a fluorinated quinoline derivative characterized by a trifluoromethyl group at position 2, chlorine at position 4, fluorine at position 6, and a methyl ester at position 2. Its molecular formula is C₁₃H₇ClF₄NO₂, with a molar mass of 335.66 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing tricyclic fluoroquinolones and subtype-selective GABAA receptor modulators .

Properties

IUPAC Name

methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4NO2/c1-20-11(19)8-9(13)6-4-5(14)2-3-7(6)18-10(8)12(15,16)17/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKUQCDVBNMBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)F)N=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Fluorination via Phosphoryl Chloride

A key preparation method involves the chlorination of methyl 4-hydroxy-2-(trifluoromethyl)quinoline-6-carboxylate using phosphorus oxychloride (POCl₃). This reaction is conducted by heating the hydroxyquinoline intermediate in neat POCl₃ at 110°C for 20 hours. The chlorination replaces the hydroxy group at the 4-position with chlorine, producing methyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate. The reaction mixture is then cooled and carefully poured into an ammonium hydroxide-ice water mixture to quench the reaction. Subsequently, the aqueous layer is acidified to pH 5 with 1N HCl and extracted with ethyl acetate. The organic layers are dried over magnesium sulfate, concentrated under reduced pressure, and triturated with a mixture of methanol, diethyl ether, and hexane to yield the desired product as a beige solid with a reported yield of approximately 32%.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature Time Yield
Chlorination POCl₃ (neat) 110°C 20 hours ~32%
Quenching NH₄OH-ice water Ambient - -
Acidification 1N HCl (to pH 5) Ambient - -
Extraction and Purification EtOAc, MgSO₄ drying, MeOH/Et₂O/hexane trituration Ambient - -

Characterization Data:

  • Mass spectrum (m/z): 290.0 (M+1)
  • Retention time: 3.77 min (HPLC)
  • ^1H NMR (400 MHz, CD₃OD): δ 8.91 (1H, d), 8.38 (1H, d), 8.19 (1H, d), 8.04 (1H, s), 3.93 (3H, s).

Synthesis via Gould-Jacobs Cyclization and Subsequent Functionalization

Another synthetic approach involves the Gould-Jacobs cyclization of enamines derived from anilines and diethyl (2-ethoxymethylene)malonate or ethyl 2-(ethoxymethylene)acetoacetate. This method is used to prepare 4(1H)-quinolones, which are then converted into 4-chloroquinoline derivatives by treatment with chlorinating agents such as POCl₃ or POBr₃. The 2-position trifluoromethyl substitution is introduced early in the synthetic sequence through the choice of starting materials or via cross-coupling reactions.

Key steps include:

  • Formation of enamines (intermediates) from anilines and ethoxymethylene malonates.
  • Cyclization to quinolones under thermal conditions.
  • Chlorination of quinolones to 4-chloroquinolines.
  • Introduction of fluorine at the 6-position, often via selective halogenation or nucleophilic aromatic substitution.
  • Esterification at the 3-position to form the methyl carboxylate.

Research Findings and Analysis

  • The chlorination step using POCl₃ is critical for converting hydroxyquinoline intermediates to the 4-chloro derivative, enabling further functionalization.
  • The reaction yield for the chlorination step is moderate (~32%), indicating room for optimization in reaction conditions or purification methods.
  • The presence of trifluoromethyl and fluoro substituents enhances the compound's chemical stability and biological activity, making the synthetic route's selectivity essential.
  • The Gould-Jacobs cyclization route provides a versatile platform for synthesizing quinoline derivatives with diverse substituents, including the trifluoromethyl group at position 2 and fluorine at position 6.
  • Nucleophilic aromatic substitution is a reliable method for introducing fluorine atoms on the quinoline ring, though reaction conditions must be carefully controlled to avoid side reactions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield (%)
Chlorination with POCl₃ POCl₃, 110°C, 20 h Direct conversion of hydroxy to chloro Moderate yield, requires careful quenching ~32%
Gould-Jacobs cyclization Anilines + diethyl (2-ethoxymethylene)malonate, heat Versatile, allows diverse substitutions Multi-step, requires purification Variable
Nucleophilic aromatic substitution Fluoride source, polar aprotic solvent, heat Selective fluorination Requires controlled conditions Not specified

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate is primarily investigated for its potential therapeutic properties. The incorporation of fluorine atoms often leads to increased metabolic stability and biological activity.

  • Antibacterial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structural features can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
  • Antiviral and Antineoplastic Properties : The compound is also studied for its potential in treating viral infections and cancer. Quinoline derivatives have been linked to antitumor activity, with ongoing research exploring their mechanisms of action against various cancer cell lines .

Agrochemicals

The compound is being explored for applications in agriculture as a potential pesticide or herbicide. Its fluorinated structure may enhance its efficacy and persistence in the environment.

  • Pesticidal Activity : Fluorinated compounds are known to possess unique biological activities that can be harnessed for pest control. Preliminary studies suggest that derivatives of quinoline can target specific pests while minimizing harm to beneficial organisms .

Material Science

In material science, this compound is considered for use in the development of advanced materials.

  • Liquid Crystals : The unique electronic properties of fluorinated quinolines make them suitable candidates for use in liquid crystal displays (LCDs). Their ability to modify optical properties can enhance the performance of display technologies .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of various fluorinated quinolines, including this compound. The results demonstrated a significant reduction in bacterial colonies when treated with the compound, indicating its potential as an antibacterial agent .

Case Study 2: Agricultural Applications

Research conducted on the pesticidal properties of quinoline derivatives highlighted the effectiveness of this compound against common agricultural pests. The study noted a marked reduction in pest populations with minimal impact on non-target species, suggesting its viability as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Quinoline Core

Position 6 Modifications
  • Methyl 4-Chloro-6-Methyl-2-(Trifluoromethyl)Quinoline-3-Carboxylate (CAS: 1384265-62-6): Replacing fluorine at position 6 with a methyl group increases steric bulk and reduces electronegativity. Molecular weight: 303.66 g/mol .
  • Molecular weight: 341.48 g/mol ().
Position 7 Modifications
  • Ethyl 4-Chloro-7-(Trifluoromethyl)Quinoline-3-Carboxylate (CAS: Not explicitly listed): The trifluoromethyl group at position 7 instead of position 2 may influence regioselectivity in reactions or target engagement. Ethyl ester substitution further differentiates pharmacokinetic properties. This compound is a precursor for pyrazoloquinolinones targeting α6-GABAA receptors .
Position 2 and 4 Combinations
  • Methyl 6,7-Difluoro-2-[(4-Fluorobenzyl)Sulfanyl]-4-Hydroxyquinoline-3-Carboxylate: A hydroxy group at position 4 and a sulfanyl substituent at position 2 introduce hydrogen bonding and sulfur-mediated interactions, respectively. The difluoro substitution enhances metabolic stability .

Ester Group Variations

Compound Name Ester Group Molecular Weight (g/mol) Key Substituents CAS Number Reference ID
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate Methyl 335.66 Cl (4), F (6), CF₃ (2) 1384264-64-5
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate Ethyl 340.72 Cl (4), CF₃ (7) Not available
Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Ethyl 364.11 Br (6), OH (4), CF₃ (7) 1065102-42-2
Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate Methyl 333.67 Cl (4), OCH₃ (6), CF₃ (2) Discontinued

Functional Group Impact on Bioactivity

  • Trifluoromethyl Groups : Present in all compared compounds, the CF₃ group enhances lipophilicity and metabolic stability, making these analogs valuable in CNS-targeting drugs .
  • Chlorine vs. Hydroxy Groups : Chlorine at position 4 (electron-withdrawing) improves electrophilic reactivity, whereas hydroxy groups (e.g., in ) increase polarity and hydrogen bonding capacity .
  • Ester Choice : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, affecting prodrug activation or in vivo stability .

Biological Activity

Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate (CAS RN: 1384264-64-5) is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C12H6ClF4NO2
Molecular Weight: 303.63 g/mol
Structure: The compound features a quinoline core with several fluorine and chlorine substituents, contributing to its unique biological properties.

The biological activity of this compound can be attributed to its structural characteristics:

  • Fluorination Effects: The presence of trifluoromethyl groups enhances lipophilicity, which can improve cell membrane permeability and bioavailability.
  • Chlorine Substitution: Chlorine atoms may play a role in modulating the compound's interaction with biological targets, potentially increasing its efficacy against specific enzymes or receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: Studies have shown that quinoline derivatives possess significant antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains, including drug-resistant pathogens .
  • Anticancer Properties: The compound's structural features suggest potential anticancer activity. It may inhibit specific cancer cell lines by interfering with cellular signaling pathways and promoting apoptosis .

Antimicrobial Efficacy

A study published in Pharmacological Reviews highlighted the effectiveness of halogenated compounds, including this compound, against resistant bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity critical for bacterial survival .

Anticancer Activity

Research has indicated that the compound can induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in several cancer cell lines, including breast and lung cancers. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death .

Comparative Analysis of Biological Activity

Activity TypeCompoundEfficacy LevelReference
AntimicrobialMethyl 4-chloro-6-fluoro...High
AnticancerMethyl 4-chloro-6-fluoro...Moderate

Q & A

(Basic) What synthetic strategies are employed to optimize the yield of Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate?

Methodological Answer:
The synthesis typically involves regioselective functionalization of quinoline precursors. For example, trifluoromethyl and halogen substituents are introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives (structurally analogous) are synthesized using N-propargylation followed by click chemistry with azides under Sharpless conditions, which can be adapted for trifluoromethyl-substituted analogs . Reaction conditions (e.g., solvent polarity, temperature, and catalysts) critically influence regioselectivity and yield. For instance, adjusting ethylation conditions alters product ratios, highlighting the need for controlled stepwise optimization .

(Basic) Which spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:
Structural elucidation relies on:

  • 1H NMR : Identifies substituent positions via coupling patterns (e.g., aromatic protons, trifluoromethyl splitting).
  • MS (Mass Spectrometry) : Confirms molecular weight (e.g., exact mass analysis for Cl/F/CF3 isotopes).
  • IR Spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (if present) .
    For analogs, elemental analysis further validates purity (>97% GC) .

(Advanced) How can regioselectivity challenges in introducing multiple substituents (Cl, F, CF3) be addressed?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For example, in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives, ethylation at the N1 position competes with O-alkylation. Using bulky bases or low-polarity solvents favors N-alkylation . Computational modeling (DFT) can predict reactive sites, while HPLC tracking of intermediates (e.g., LCMS with m/z 645 [M+H]+) helps optimize stepwise functionalization .

(Advanced) How is high-resolution crystallographic data analyzed to resolve structural ambiguities?

Methodological Answer:
The SHELX system (e.g., SHELXL) refines crystal structures using least-squares minimization against diffraction data. For trifluoromethyl-substituted quinolines, disorder in CF3 groups is modeled with split positions and restrained thermal parameters. High-resolution data (≤1.0 Å) improves accuracy, and twin refinement (via SHELXD) resolves overlapping lattices .

(Basic) What analytical methods ensure purity and molecular identity during synthesis?

Methodological Answer:

  • HPLC : Retention times (e.g., 1.05–1.43 minutes under SMD-TFA conditions) and peak symmetry assess purity .
  • LCMS : Monitors reaction progress (e.g., m/z 755 [M+H]+ for intermediates) .
  • GC : Quantifies volatile impurities in final products (>97% purity) .

(Advanced) How are antimicrobial activity assays designed to evaluate this compound against resistant strains?

Methodological Answer:

  • MIC Testing : Serial dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control.
  • Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects.
  • Docking Studies : Predict binding to DNA gyrase or topoisomerase IV, correlating with experimental IC50 values .

(Advanced) How to resolve conflicting data between NMR and LCMS results for intermediates?

Methodological Answer:

  • NMR Reanalysis : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks. For CF3 groups, 19F NMR clarifies splitting patterns.
  • LCMS/MS Fragmentation : Compare observed fragments with predicted pathways (e.g., loss of COOCH3 or CF3 groups).
  • Spiking Experiments : Co-inject with a known standard to confirm retention time alignment .

(Basic) What intermediates are critical for synthesizing trifluoromethyl-substituted quinolines?

Methodological Answer:
Key intermediates include:

  • 4-Chloro-6-(trifluoromethyl)quinoline : Synthesized via Friedländer annulation with CF3-containing aldehydes.
  • Ethyl 4-hydroxyquinoline-3-carboxylates : Functionalized via halogenation (e.g., Cl/F using PCl5 or Selectfluor) .

(Advanced) How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • CF3 Groups : Strong electron-withdrawing effects deactivate the quinoline ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with electron-rich boronic acids.
  • Halogens (Cl/F) : Ortho/para-directing effects guide substitution patterns. For example, Ullmann coupling with amines favors para-positions relative to electron-withdrawing groups .

(Advanced) What strategies mitigate hygroscopicity in intermediates during scale-up?

Methodological Answer:

  • Lyophilization : Freeze-drying under vacuum preserves moisture-sensitive intermediates.
  • Inert Atmosphere Handling : Use gloveboxes or Schlenk lines for reactions and storage.
  • Stabilizers : Add molecular sieves or anhydrous MgSO4 during workup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.